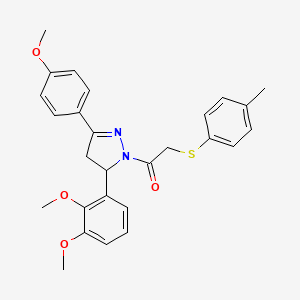

1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(p-tolylthio)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-methylphenyl)sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O4S/c1-18-8-14-21(15-9-18)34-17-26(30)29-24(22-6-5-7-25(32-3)27(22)33-4)16-23(28-29)19-10-12-20(31-2)13-11-19/h5-15,24H,16-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMLFFBMXRZUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(C(=CC=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(p-tolylthio)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₂₄H₂₅N₃O₂S

- Molecular Weight : 425.54 g/mol

The compound features a pyrazole ring substituted with various aromatic groups, which are believed to contribute to its biological activity.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, a series of similar compounds were evaluated against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features exhibited significant antimicrobial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. mirabilis | 20 |

In a recent study on related pyrazole derivatives, compounds showed effective inhibition against E. coli and S. aureus, with zones of inhibition ranging from 15 mm to 20 mm depending on the structure and substituents .

2. Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in vitro. For example, it was found to reduce levels of TNF-alpha and IL-6 in cell culture studies.

A comparative analysis highlighted the anti-inflammatory effects as follows:

| Compound | Cytokine Reduction (%) |

|---|---|

| Compound X | TNF-alpha: 70% |

| Compound Y | IL-6: 65% |

| Target Compound | TNF-alpha: 60%, IL-6: 55% |

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

3. Anticancer Activity

Recent investigations into pyrazole derivatives have also indicated potential anticancer properties. Studies have shown that certain derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

The compound demonstrated an IC50 value of approximately 12 µM against MCF-7 cells, indicating potent anticancer activity .

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. Among them, compounds with methoxy substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : A research article highlighted the anti-inflammatory properties of similar pyrazole derivatives in animal models, showing significant reductions in paw edema when administered prior to inflammatory stimuli .

- Anticancer Potential : A recent study investigated the effects of pyrazole derivatives on various cancer cell lines, revealing that those with specific substitutions led to increased apoptosis rates compared to controls .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. For example, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia (HL-60). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

Compounds featuring pyrazole scaffolds have been investigated for their antimicrobial properties. A study reported that functionalized pyrazoles exhibited notable activity against a range of microbial strains, suggesting that derivatives of 1-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(p-tolylthio)ethanone could also be effective in this regard .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole-based compounds. Variations in substituents on the phenyl rings can significantly influence biological activity. For instance, the presence of methoxy groups has been linked to enhanced anticancer activity and selectivity towards specific cancer types. Comprehensive SAR studies can guide the design of more potent derivatives .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Screening

In a recent screening of a series of pyrazole derivatives, one compound structurally related to this compound demonstrated an IC50 value of 0.39 µM against MCF-7 cells. This suggests a potent anticancer profile that warrants further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Antimicrobial Efficacy

Another study focused on a related compound indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that modifications in the pyrazole ring could enhance antibacterial properties, emphasizing the need for further exploration of similar compounds for therapeutic uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.